molecular formula C10H18N4S2 B1230027 Etiamide CAS No. 38603-25-7

Etiamide

Cat. No.: B1230027
CAS No.: 38603-25-7
M. Wt: 258.4 g/mol
InChI Key: JPQIZBIHYOVWBR-UHFFFAOYSA-N
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Description

Etiamide (assumed to refer to Ethionamide, CAS 536-33-4) is a thioamide derivative with the molecular formula C₈H₁₀N₂S and a molecular weight of 166.24 g/mol. It is primarily used as a second-line antitubercular agent, inhibiting mycolic acid synthesis in Mycobacterium tuberculosis. Ethionamide is structurally characterized by a pyridine ring substituted with an ethylthioamide group, distinguishing it from carboxamide analogs .

Key properties include:

  • Solubility: Slightly soluble in water, soluble in ethanol and chloroform.
  • Pharmacology: Administered orally, metabolized in the liver, and exhibits dose-dependent hepatotoxicity.
  • Mechanism: Acts as a prodrug, activated by bacterial EthA to form a nicotinamide adenine dinucleotide (NAD) adduct, disrupting cell wall synthesis .

Properties

CAS No.

38603-25-7

Molecular Formula

C10H18N4S2

Molecular Weight

258.4 g/mol

IUPAC Name

1-[2-[(4-ethyl-1H-imidazol-5-yl)methylsulfanyl]ethyl]-3-methylthiourea

InChI

InChI=1S/C10H18N4S2/c1-3-8-9(14-7-13-8)6-16-5-4-12-10(15)11-2/h7H,3-6H2,1-2H3,(H,13,14)(H2,11,12,15)

InChI Key

JPQIZBIHYOVWBR-UHFFFAOYSA-N

SMILES

CCC1=C(NC=N1)CSCCNC(=S)NC

Canonical SMILES

CCC1=C(NC=N1)CSCCNC(=S)NC

Other CAS No.

38603-25-7

Synonyms

etiamide
N-methyl-N'-(2-(5-ethyl-4-imidazolylmethylthio)ethyl)thio-urea

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Molecular Formula CAS Number Functional Groups Key Applications
Ethionamide C₈H₁₀N₂S 536-33-4 Thioamide, pyridine ring Antitubercular therapy
Ethanediamide (NH₂)₂CO N/A Diamide Polymer precursors, chelators
Acetamide C₂H₅NO 60-35-5 Carboxamide Solvent, organic synthesis
Acetamidine HCl C₂H₇N₂·HCl 124-42-5 Amidine (protonated) Biochemical research

Key Observations :

  • Thioamide vs. Carboxamide : Ethionamide’s sulfur atom enhances lipophilicity and bacterial membrane penetration compared to Acetamide’s oxygen-based carboxamide, improving antimicrobial activity but increasing hepatotoxicity .
  • Amidine vs. Diamide : Acetamidine’s basic amidine group (pKa ~12) facilitates ionic interactions in drug-receptor binding, unlike Ethanediamide’s neutral diamide structure .

Pharmacological and Physicochemical Properties

Property Ethionamide Acetamide Ethanediamide
Molecular Weight 166.24 g/mol 59.07 g/mol 88.08 g/mol
Melting Point 164–166°C 79–81°C 252–254°C (decomposes)
LogP 1.2 -0.67 -1.1
Therapeutic Use Antitubercular Non-therapeutic Industrial

Research Findings :

  • Metabolic Stability : Ethionamide’s thioamide group is prone to oxidative metabolism, requiring co-administration with cytochrome P450 inhibitors to reduce toxicity .
  • Synthetic Routes : Thioamides like Ethionamide can be synthesized via Willgerodt-Kindler reactions, whereas 1,2,4-thiadiazoles (e.g., from thioamides) are explored for antimicrobial scaffolds .

Contradictions :

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